4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone
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Overview
Description
4-Fluoro-4’-(trifluoromethylthio)diphenylsulfone is a synthetic compound that belongs to the diphenyl sulfone family. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. The molecular formula of this compound is C13H8F4O2S2, and it has a molecular weight of 336.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-(trifluoromethylthio)diphenylsulfone typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(trifluoromethylthio)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-Fluoro-4’-(trifluoromethylthio)diphenylsulfone may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and purity, and additional purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4’-(trifluoromethylthio)diphenylsulfone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
Scientific Research Applications
4-Fluoro-4’-(trifluoromethylthio)diphenylsulfone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-(trifluoromethylthio)diphenylsulfone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluoro-4’-(trifluoromethylthio)diphenylsulfone include:
- 4-(Trifluoromethyl)thiophenol
- 4-(Trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
What sets 4-Fluoro-4’-(trifluoromethylthio)diphenylsulfone apart from these similar compounds is its unique combination of fluorine and trifluoromethylthio groups attached to the diphenyl sulfone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-fluoro-4-[4-(trifluoromethylsulfanyl)phenyl]sulfonylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2S2/c14-9-1-5-11(6-2-9)21(18,19)12-7-3-10(4-8-12)20-13(15,16)17/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZGIQSGRHYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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